molecular formula C12H18O2 B8388779 (4-prop-2-ynylcyclohexyl)methyl Acetate

(4-prop-2-ynylcyclohexyl)methyl Acetate

Cat. No.: B8388779
M. Wt: 194.27 g/mol
InChI Key: MZQFKSOFJMUQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-prop-2-ynylcyclohexyl)methyl acetate” is a cyclohexane-derived ester characterized by a prop-2-ynyl (propargyl) substituent at the 4-position of the cyclohexyl ring and an acetate group attached to the methylene bridge.

Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4-prop-2-ynylcyclohexyl)methyl acetate

InChI

InChI=1S/C12H18O2/c1-3-4-11-5-7-12(8-6-11)9-14-10(2)13/h1,11-12H,4-9H2,2H3

InChI Key

MZQFKSOFJMUQEK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1CCC(CC1)CC#C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups
(4-prop-2-ynylcyclohexyl)methyl acetate C12H16O2 196.26 Prop-2-ynyl (C≡CH) at C4 Ester (acetate)
[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate C12H18O3 210.27 Prop-1-en-2-yl (C=C), hydroxyl at C1 Ester, hydroxyl
2-((1R,4R)-4-Hydroxy-4-methylcyclohex-2-enyl)propan-2-yl acetate C12H20O3 212.29 Methyl, hydroxyl at C4 Ester, hydroxyl

Physicochemical and Reactivity Differences

  • Electron Density : The propargyl group in the target compound introduces sp-hybridized carbons, increasing electron-withdrawing effects compared to the allyl group in CAS 2437-88-7. This may influence ester hydrolysis rates or interactions with biological targets .

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